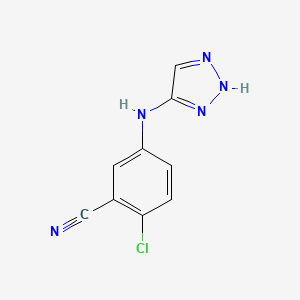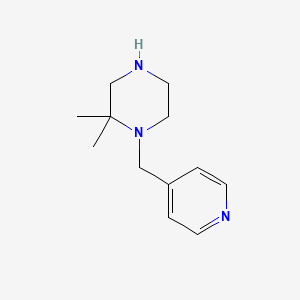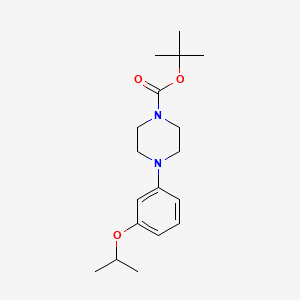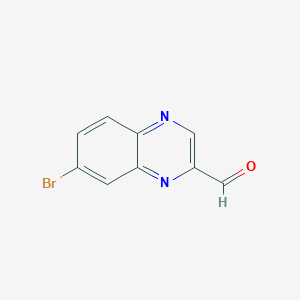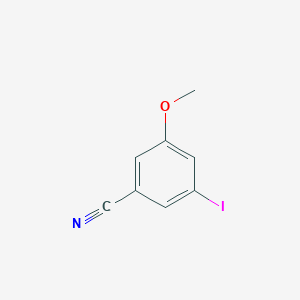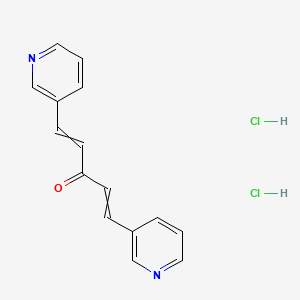![molecular formula C14H10ClN5 B13885198 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features both indole and pyrazolo[3,4-d]pyrimidine moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves the reaction of indole derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a pyrazolo[3,4-d]pyrimidine compound under acidic conditions . The reaction conditions often involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogenation with Pd/C under atmospheric or elevated pressure.
Substitution: Reactions with nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole-pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved often include signal transduction pathways like the PI3K/Akt pathway, which is crucial in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the indole moiety.
1-methyl-1H-indole-3-carbaldehyde: Contains the indole structure but lacks the pyrazolo[3,4-d]pyrimidine component.
Uniqueness
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is unique due to the combination of indole and pyrazolo[3,4-d]pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C14H10ClN5 |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H10ClN5/c1-20-13-10(7-17-20)12(18-14(15)19-13)9-3-2-8-4-5-16-11(8)6-9/h2-7,16H,1H3 |
InChI Key |
XPFJGUCKPJXARG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CC4=C(C=C3)C=CN4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


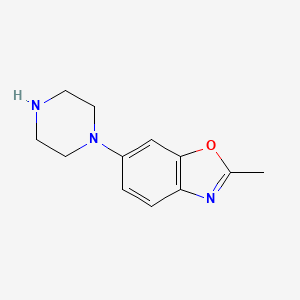
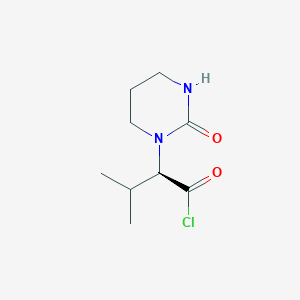
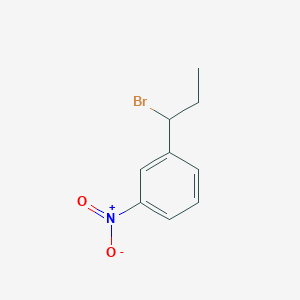
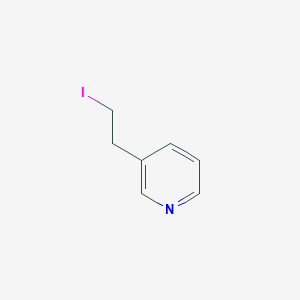

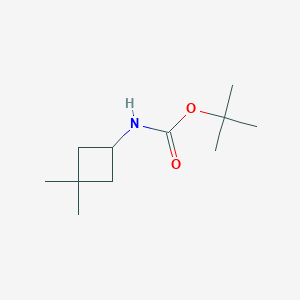
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
